molecular formula C12H9F3N2 B8770798 3-Phenyl-4-(trifluoromethyl)pyridin-2-amine

3-Phenyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B8770798
M. Wt: 238.21 g/mol
InChI Key: YTBVSCXMWFXHAI-UHFFFAOYSA-N
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Patent
US08063226B2

Procedure details

50 g of 5-ethoxy-3-hydroxy-2-phenyl-3-trifluoromethylpent-4-enenitrile were mixed with 600 g of aqueous ammonia (25%), and the resulting mixture was heated to 125° C. in an autoclave for 24 h. Subsequently, the reaction mixture was cooled and the resulting biphasic mixture was extracted repeatedly with dichloromethane. The combined organic phases were concentrated by rotary evaporation and the product was subsequently recrystallized from heptane. 24.1 g of 3-phenyl-4-trifluoromethylpyridin-2-ylamine (52% over both stages) were thus isolated.
Name
5-ethoxy-3-hydroxy-2-phenyl-3-trifluoromethylpent-4-enenitrile
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[CH:5][C:6](O)([C:16]([F:19])([F:18])[F:17])[CH:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:8]#[N:9])C.[NH3:21]>>[C:10]1([C:7]2[C:8]([NH2:9])=[N:21][CH:4]=[CH:5][C:6]=2[C:16]([F:19])([F:18])[F:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
5-ethoxy-3-hydroxy-2-phenyl-3-trifluoromethylpent-4-enenitrile
Quantity
50 g
Type
reactant
Smiles
C(C)OC=CC(C(C#N)C1=CC=CC=C1)(C(F)(F)F)O
Name
Quantity
600 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the resulting biphasic mixture was extracted repeatedly with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the product was subsequently recrystallized from heptane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=NC=CC1C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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